N6-(4-Methoxybenzoyl)adenosine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O6/c1-28-10-4-2-9(3-5-10)17(27)22-15-12-16(20-7-19-15)23(8-21-12)18-14(26)13(25)11(6-24)29-18/h2-5,7-8,11,13-14,18,24-26H,6H2,1H3,(H,19,20,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDVLBCYELIMFHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Chemical Derivatization of N6 4 Methoxybenzoyl Adenosine
General Methodologies for N6-Substituted Adenosine (B11128) Synthesis
The creation of N6-substituted adenosines relies on a well-established toolkit of organic chemistry reactions tailored to the unique properties of the purine (B94841) and ribose moieties. Key strategies involve functionalizing the purine ring, targeted modifications at the exocyclic amino group, and the use of protecting groups to ensure regioselectivity.
Nucleophilic Substitution Reactions for Purine Moiety Functionalization
A prevalent and effective method for introducing a variety of substituents at the C6 position of the purine ring is through nucleophilic aromatic substitution (SNAr). nih.gov This strategy typically begins with a commercially available or synthesized purine derivative where the C6 position bears a good leaving group, most commonly a chlorine atom.
The starting material is often 6-chloropurine (B14466) riboside. nih.govnih.gov The chlorine atom at the 6-position activates the purine ring for nucleophilic attack. The reaction involves treating the 6-chloropurine derivative with a suitable nucleophile. For the synthesis of N6-alkyl or N6-aryl adenosine analogues, primary or secondary amines are used as nucleophiles. nih.gov For instance, the synthesis of various N6-benzyladenosine derivatives has been achieved by condensing 6-chloropurine riboside with the corresponding substituted benzylamines. nih.gov Similarly, this method can be applied to create N6-acyl derivatives by reaction with amides, although direct acylation is more common for this class.
The reaction conditions for these substitutions can vary, but often involve heating the reactants in a suitable solvent. researchgate.net In some cases, microwave radiation has been used to promote and accelerate the C-N bond formation. The versatility of this method allows for the introduction of a wide array of functional groups, making it a cornerstone in the synthesis of libraries of N6-substituted adenosine analogues for biological screening. acs.org
Targeted Acylation and Alkylation at the N6 Position
Direct modification of the exocyclic 6-amino group of adenosine is another fundamental approach. This can be achieved through acylation or alkylation.
Acylation: The synthesis of N6-(4-Methoxybenzoyl)adenosine is a direct example of targeted acylation. In this reaction, the N6-amino group of adenosine acts as a nucleophile, attacking an acylating agent such as 4-methoxybenzoyl chloride. nih.gov To prevent unwanted reactions at the hydroxyl groups of the ribose moiety, these groups are typically protected prior to the acylation step. The benzoyl (Bz) group is a common acyl group used in nucleoside chemistry for protection and modification. libretexts.orgwikipedia.org
Alkylation: Direct alkylation of adenosine with reagents like substituted benzyl (B1604629) bromides is also a viable method. nih.gov This reaction, however, can initially lead to alkylation at the N1 position of the purine ring due to its higher nucleophilicity. The resulting N1-substituted intermediate can then be converted to the thermodynamically more stable N6-substituted product through a base-catalyzed Dimroth rearrangement. nih.gov This two-step sequence provides an alternative route to N6-alkylated adenosines. nih.gov
Ribose Modifications and Protecting Group Chemistry
The multistep synthesis of adenosine derivatives is critically dependent on the strategic use of protecting groups to mask reactive functional groups, particularly the hydroxyl groups of the ribose sugar and the exocyclic amino group of the purine base. wikipedia.orgacs.org This ensures that chemical transformations occur only at the desired position.
Ribose Hydroxyl Protection: The ribose moiety of adenosine contains hydroxyl groups at the 2', 3', and 5' positions, which can interfere with reactions targeting the purine ring. To prevent side reactions, these hydroxyls are often protected. Common strategies include:
Acetals: Isopropylidene groups can be used to simultaneously protect the 2' and 3' hydroxyls by forming a cyclic acetal. nih.gov The dimethoxytrityl (DMT) group is widely employed for the selective protection of the 5'-hydroxy group, particularly in oligonucleotide synthesis, and is easily removed with weak acid. libretexts.org
Acyl Groups: Acetyl (Ac) or benzoyl (Bz) groups are frequently used to protect all three hydroxyls. libretexts.org
Silyl (B83357) Ethers: Bulky silyl ethers, such as tert-butyldimethylsilyl (TBDMS), are commonly used to protect the hydroxyl functions, especially the 2'-OH group, and are removable with fluoride (B91410) ions. libretexts.org
N6-Amino Group Protection: While often the site of desired modification, the N6-amino group may itself need to be protected during other synthetic steps. Acyl groups like benzoyl (Bz) or acetyl (Ac) can serve this purpose and are typically removed with a base, such as ammonia. libretexts.orgwikipedia.org An alternative method involves condensing the adenine (B156593) nucleoside with 2,5-hexanedione (B30556) to form a 2,5-dimethylpyrrole adduct, which is stable to basic conditions but can be cleaved with aqueous trifluoroacetic acid to regenerate the amino group. acs.org
Synthesis of this compound Analogues and Derivatives
The synthesis of analogues and derivatives of this compound is driven by the need to understand how structural changes impact biological activity, a field known as structure-activity relationship (SAR) studies.
Variations in the Benzoyl Moiety for Structure-Activity Relationship Studies
Systematic modification of the benzoyl moiety is a key strategy for probing SAR at adenosine receptors. By altering the substituents on the phenyl ring, researchers can fine-tune the electronic, steric, and hydrophobic properties of the ligand to optimize its binding affinity and selectivity for a specific adenosine receptor subtype (A1, A2A, A2B, or A3). nih.govebi.ac.uk
For example, studies on related N6-benzyladenosine derivatives have shown that the position and nature of substituents on the aromatic ring are critical for receptor affinity and selectivity. A study exploring methoxybenzyl derivatives found that a 4-methoxy group on the benzyl substituent favored selectivity for the A3 adenosine receptor. nih.govsigmaaldrich.com This finding underscores the importance of the methoxy (B1213986) group's position in compounds like this compound for achieving specific biological effects. Other modifications, such as adding halo or nitro groups to the benzyl ring, have also been shown to enhance potency at A3 receptors. nih.govsigmaaldrich.com These studies provide a rationale for synthesizing a variety of benzoyl analogues—with different substituents at various positions—to map the binding pocket of the target receptor and develop more potent and selective compounds. nih.gov
Synthesis of N6-Benzyladenosine Analogues as Related Research Compounds
N6-benzyladenosine and its analogues are closely related to N6-benzoyl derivatives and are frequently synthesized as part of broader SAR investigations. nih.govresearchgate.net The synthetic routes to these compounds are well-established and mirror the general methodologies for N6-substitution.
The most common method involves the nucleophilic substitution reaction between 6-chloropurine riboside and a corresponding substituted benzylamine. nih.govnih.gov This approach has been used to prepare large libraries of derivatives with diverse substituents on the benzyl ring for screening biological activity, such as cytokinin and anticancer effects. nih.gov
An alternative route is the Dimroth rearrangement. nih.gov This involves the initial alkylation of adenosine with a benzyl bromide, which forms an N1-benzyladenosine intermediate. Subsequent treatment with a base promotes rearrangement to the desired N6-benzyladenosine product. nih.gov This method was used to synthesize compounds like N6-(4-nitrobenzyl)adenosine. nih.gov The synthesis and biological evaluation of these related benzyl analogues provide valuable context and complementary data for understanding the SAR of N6-aroyl- and N6-aralkyladenosines in general. nih.govsigmaaldrich.com
Formation of Metal Complexes with this compound and Related Ligands
Platinum(II) Coordination Chemistry with Adenosine Derivatives
The coordination of platinum(II) to adenosine derivatives typically involves the nitrogen atoms of the purine ring. The N7 atom is a primary and highly favored coordination site for platinum(II) in adenosine and its derivatives. nih.govnih.govmedscape.comcsic.es However, coordination can also occur at the N1 site, and the preference for N1 versus N7 can be influenced by factors such as pH and temperature. rsc.org The formation of platinum(II) complexes with adenosine derivatives can lead to various coordination modes, including monodentate and bidentate chelation. nih.gov
Research on N6-benzyladenosine derivatives has shown that these ligands readily form complexes with platinum(II). nih.govresearchgate.net For instance, the reaction of potassium bis(oxalato)platinate(II) with N6-benzyladenosine derivatives yields [Pt(ox)(nL)2] complexes, where 'nL' represents the N6-benzyladenosine ligand and 'ox' is the oxalato group. nih.govnih.gov In these complexes, the N6-benzyladenosine derivatives act as monodentate ligands, coordinating to the platinum(II) center through the N7 atom of the purine moiety. nih.govnih.gov
Similarly, the synthesis of trans-[PtCl2(Ln)2] complexes, where 'Ln' stands for various N6-benzyladenosine derivatives, has been successfully achieved. nih.govdoaj.org These syntheses further confirm the role of N6-substituted adenosine derivatives as effective N-donor ligands in platinum(II) coordination chemistry. nih.gov The resulting complexes have been characterized using a range of spectroscopic techniques, including multinuclear NMR (1H, 13C, 15N, 195Pt) and mass spectrometry, to elucidate their structures and confirm the coordination mode. nih.govnih.gov
While direct experimental data for this compound is scarce, the coordination behavior of a close analog, N6-(4-methoxybenzyl)adenosine, has been reported. A platinum(II) oxalato complex, bis{N6-(4-methoxybenzyl)adenosine)-κN7}(oxalato-κ2O,O')platinum(II) sesquihydrate, has been synthesized and characterized, demonstrating N7 coordination. nih.gov This provides strong evidence that this compound would likely exhibit similar coordination behavior with platinum(II).
Table 1: Examples of Platinum(II) Complexes with N6-Substituted Adenosine Derivatives
| Complex | Ligand (nL or Ln) | Coordination Mode | Reference |
| [Pt(ox)(nL)2] | N6-(2-methoxybenzyl)adenosine | Monodentate, N7-coordination | nih.gov |
| [Pt(ox)(nL)2] | N6-(4-methoxybenzyl)adenosine | Monodentate, N7-coordination | nih.gov |
| [Pt(ox)(nL)2] | N6-(4-methylbenzyl)adenosine | Monodentate, N7-coordination | nih.gov |
| trans-[PtCl2(Ln)2] | N6-benzyladenosine | Monodentate, N7-coordination | nih.gov |
| trans-[PtCl2(Ln)2] | 2-chloro-N6-benzyladenosine | Monodentate, N7-coordination | nih.gov |
Investigating Coordination Modes and Ligand Behavior
The coordination of N6-substituted adenosine derivatives to a metal center like platinum(II) is governed by a combination of electronic and steric factors. The N7 atom of the purine ring is generally the most nucleophilic and sterically accessible site for coordination. nih.govnih.gov Spectroscopic methods, particularly NMR, are invaluable tools for determining the precise coordination site. Upon coordination of the platinum(II) ion to the N7 position, significant downfield shifts are observed for the C8–H proton signal in the 1H NMR spectrum. nih.gov Furthermore, 1H–15N HMBC experiments provide unambiguous evidence of the N7-coordination by showing large coordination-induced shifts for the N7 nitrogen signal. nih.govnih.gov
The nature of the substituent at the N6 position can influence the properties of the resulting metal complex, although the primary coordination site often remains N7. The presence of a bulky or electron-withdrawing group, such as a benzoyl moiety, could potentially modulate the electronic density of the purine ring system and affect the stability and reactivity of the platinum complex.
Studies on other metal complexes with N6-substituted adenines, such as those with iron(III), have also demonstrated coordination via the N7 atom. nih.gov In some instances, particularly with different metal ions or under specific reaction conditions, other coordination modes involving the N1 and N6 atoms have been observed, leading to the formation of bidentate or bridging ligands. nih.gov For example, with cadmium(II), N6-substituted adenines have been shown to coordinate through the N9 site. researchgate.net However, for platinum(II) complexes with adenosine derivatives, N7 coordination is the most prevalent. nih.govnih.govrsc.org
Table 2: Spectroscopic Evidence for N7 Coordination in Platinum(II)-Adenosine Derivative Complexes
Physicochemical and Structural Characterization in Research Investigations
Advanced Spectroscopic Techniques for Structural Elucidation
The precise molecular structure of N6-(4-Methoxybenzoyl)adenosine has been determined through a combination of advanced spectroscopic methods. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and two-dimensional (2D) NMR experiments have been pivotal in establishing the connectivity of atoms within the molecule.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N, ¹⁹⁵Pt)
High-resolution NMR spectroscopy provides detailed information about the chemical environment of individual atoms. While comprehensive experimental spectra for this compound are not widely published, data from closely related structures and predictive models allow for a reliable assignment of its spectral features.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the adenosine (B11128) and the 4-methoxybenzoyl moieties. The protons of the ribose sugar typically appear in the range of 3.5-6.0 ppm. The anomeric proton (H-1') is a distinct singlet or doublet. The aromatic protons of the adenine (B156593) base and the 4-methoxybenzoyl group are expected in the downfield region (7.0-9.0 ppm). The methoxy (B1213986) group protons will present as a sharp singlet around 3.8 ppm.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides insight into the carbon framework of the molecule. The carbonyl carbon of the benzoyl group is expected to have a chemical shift in the range of 165-175 ppm. The carbons of the aromatic rings will appear between 110 and 160 ppm. The ribose carbons are typically found between 60 and 90 ppm, while the methoxy carbon will be around 55 ppm. hmdb.canp-mrd.org
¹⁵N and ¹⁹⁵Pt NMR Spectroscopy: There is currently no available research data on the use of ¹⁵N or ¹⁹⁵Pt NMR spectroscopy for the characterization of this compound.
| Predicted ¹H NMR Chemical Shifts | Predicted ¹³C NMR Chemical Shifts |
| Proton | Shift (ppm) |
| Aromatic (Adenine & Benzoyl) | 7.0 - 9.0 |
| Ribose | 3.5 - 6.0 |
| Methoxy | ~3.8 |
Two-Dimensional (2D) NMR Experiments for Connectivity Analysis
2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity between different parts of the molecule. researchgate.netcolumbia.edu
COSY experiments would reveal the correlations between protons that are coupled to each other, primarily within the ribose sugar ring and the aromatic systems.
HSQC spectra would establish the direct one-bond correlations between protons and their attached carbons. researchgate.netcolumbia.eduhmdb.ca
HMBC experiments are instrumental in identifying long-range (2-3 bond) correlations, which are key to connecting the 4-methoxybenzoyl group to the N6 position of the adenine ring and the ribose sugar to the N9 position of the adenine base. researchgate.netcolumbia.edunih.gov
Mass Spectrometry (MS) for Molecular Identity and Interaction Studies
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.
Electrospray Ionization Mass Spectrometry (ESI-MS) for Biogenic Molecule Interactions
Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for the analysis of biomolecules like this compound. It allows for the accurate determination of the molecular weight and can provide information about non-covalent interactions. The expected exact mass of the protonated molecule [M+H]⁺ would be used for high-resolution mass determination, confirming the molecular formula C₁₈H₁₉N₅O₆. nih.govumich.edu Tandem mass spectrometry (MS/MS) experiments on the parent ion would reveal characteristic fragmentation patterns, such as the cleavage of the glycosidic bond between the ribose and the adenine base, and the loss of the 4-methoxybenzoyl group, further confirming the structure.
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
Vibrational spectroscopy provides information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. These would include N-H stretching vibrations for the amine and amide groups, C=O stretching for the benzoyl carbonyl group, C-O stretching for the ether and alcohol groups, and aromatic C-H and C=C stretching vibrations.
Raman Spectroscopy: Raman spectroscopy would provide complementary information to IR spectroscopy. The aromatic ring vibrations are typically strong in Raman spectra. While specific experimental Raman data for this compound is not available, the spectrum of the parent molecule, adenosine, shows a characteristic peak for the adenine ring breathing mode. biosynth.com
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (Amine/Amide) | 3200 - 3500 |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C-H Stretch (Aliphatic) | 2850 - 3000 |
| C=O Stretch (Amide) | 1650 - 1680 |
| C=C Stretch (Aromatic) | 1450 - 1600 |
| C-O Stretch (Ether/Alcohol) | 1000 - 1300 |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. For this compound with the molecular formula C₁₈H₁₉N₅O₆, the theoretical elemental composition can be calculated. np-mrd.orgsigmaaldrich.com Experimental values obtained from CHN (Carbon, Hydrogen, Nitrogen) analysis should closely match these theoretical percentages to verify the purity and empirical formula of the synthesized compound.
| Element | Theoretical Percentage (%) |
| Carbon (C) | 53.86 |
| Hydrogen (H) | 4.77 |
| Nitrogen (N) | 17.45 |
| Oxygen (O) | 23.92 |
Computational Chemistry and Molecular Modeling for Geometry and Conformational Analysis
Computational chemistry and molecular modeling are powerful tools in the investigation of the structural and electronic properties of molecules like this compound. These methods provide insights into the three-dimensional arrangement of atoms and the conformational flexibility of the molecule, which are crucial for understanding its interaction with biological targets.
In studies of similar N6-substituted adenosines, semi-empirical quantum mechanics calculations have been utilized to perform thorough conformational searches. chemspider.com These investigations have revealed that the global minima for such compounds often exhibit a specific torsion angle for the C1'-N9-C4-N3 bond, which is consistent with data from NMR spectroscopy and crystal structures of related analogues. chemspider.com
Public databases like PubChem provide computationally generated 3D conformers of this compound. These models are derived from energy minimization calculations and offer a theoretical representation of the molecule's structure. nih.gov The computed properties for this compound suggest a molecule with specific electronic and topological characteristics.
Table 1: Computed Properties for this compound
| Property | Value |
| Molecular Weight | 401.4 g/mol |
| XLogP3 | -0.1 |
| Hydrogen Bond Donor Count | 4 |
| Hydrogen Bond Acceptor Count | 8 |
| Rotatable Bond Count | 5 |
| Exact Mass | 401.13353334 Da |
| Monoisotopic Mass | 401.13353334 Da |
| Topological Polar Surface Area | 152 Ų |
| Heavy Atom Count | 29 |
| Formal Charge | 0 |
| Complexity | 577 |
| Data sourced from PubChem. nih.gov |
These computed values provide a foundational understanding of the physicochemical properties of this compound from a theoretical standpoint. However, for a detailed and accurate picture of its optimized geometry and conformational landscape, dedicated quantum chemical calculations would be required. Such studies would typically involve:
Software: Programs like Gaussian, ORCA, or Spartan.
Method: Density Functional Theory (DFT) with a functional such as B3LYP or M06-2X.
Basis Set: A set of mathematical functions to describe the electron orbitals, for instance, 6-31G* or a larger set for higher accuracy.
The results of such calculations would yield precise bond lengths, bond angles, and dihedral angles for the molecule's lowest energy state, providing a crucial framework for understanding its structure-activity relationships.
Structure Activity Relationship Sar and Rational Design Approaches
Influence of N6-Substitutions on Receptor Affinity, Selectivity, and Efficacy
The N6-position of adenosine (B11128) is a critical hotspot for modification, profoundly impacting how the molecule interacts with the various adenosine receptor subtypes (A1, A2A, A2B, and A3). The introduction of a 4-methoxybenzoyl group at this position imparts specific properties that dictate its pharmacological profile.
The nature of the substituent at the N6-position is a primary determinant of receptor affinity and selectivity. Generally, N6-substituted adenosine derivatives exhibit a preference for A1 and A3 receptors over A2A receptors nih.gov. The presence of an aromatic ring, such as the phenyl group in the benzoyl moiety, is often associated with enhanced affinity.
For N6-benzyladenosine derivatives, substitutions on the benzyl (B1604629) ring can further tune the receptor interaction. Notably, a study on N6-benzyladenosine-5'-uronamides revealed that a 4-methoxy group on the benzyl substituent tends to favor A3 selectivity. While N6-(4-Methoxybenzoyl)adenosine features a benzoyl group rather than a benzyl group (differing by a carbonyl moiety), this finding suggests that the 4-methoxy substitution likely plays a role in directing the compound's affinity towards the A3 receptor. The carbonyl group in the benzoyl moiety introduces a potential hydrogen bond acceptor, which could form additional interactions within the receptor's binding pocket, further influencing affinity and selectivity.
The efficacy of N6-substituted adenosine analogues, whether they act as agonists (activating the receptor) or antagonists (blocking the receptor), is also highly dependent on the N6-substituent. For instance, in a broad study of N6-substituted adenosine derivatives, numerous N6-arylmethyl analogues, including those with substituted benzyl groups, displayed a range of activities from partial to full agonism at A3 receptors nih.gov. The specific efficacy of this compound would require functional assays to be definitively determined.
Table 1: Influence of N6-Substitutions on Adenosine Receptor Affinity
| Compound | N6-Substituent | Receptor Subtype Preference | Key Structural Feature |
| N6-Cyclopentyladenosine (CPA) | Cyclopentyl | A1 selective | Bulky alkyl group |
| N6-benzyladenosine | Benzyl | A1/A3 preference | Aromatic ring |
| N6-(3-iodobenzyl)adenosine-5'-N-methyluronamide | 3-Iodobenzyl | A3 selective | Halogen substitution on benzyl ring |
| N6-(4-methoxybenzyl)adenosine derivative | 4-Methoxybenzyl | Favors A3 selectivity | Electron-donating group on benzyl ring |
Computational Approaches in SAR Elucidation
Computational chemistry has become an indispensable tool in modern drug discovery, providing insights into ligand-target interactions at the molecular level and guiding the rational design of new compounds.
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a receptor. This allows for the visualization of key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.
A pharmacophore model is an abstract representation of the key molecular features that are necessary for a molecule to bind to a specific receptor and elicit a biological response. These features typically include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.
Pharmacophore models for adenosine receptor ligands have been developed based on known active compounds nih.govbenthamscience.com. These models serve as three-dimensional search queries to screen large virtual libraries of compounds to identify novel chemical scaffolds with the potential to bind to the target receptor nih.gov.
For the A3 adenosine receptor, pharmacophore models have been generated to guide the design of selective antagonists nih.gov. These models typically highlight the importance of a hydrophobic feature corresponding to the N6-substituent, along with hydrogen bonding interactions involving the ribose and adenine (B156593) moieties of the adenosine core. The development of a specific pharmacophore model for this compound and its analogues could further refine the understanding of the essential interactions required for high-affinity binding and could accelerate the discovery of new, potent, and selective A3 receptor modulators.
Advanced Research Methodologies and Experimental Models
In Vitro Cellular Assays for Mechanistic Studies
In vitro cellular assays are fundamental for dissecting the molecular mechanisms through which N6-(4-Methoxybenzoyl)adenosine and related compounds exert their effects. A primary model involves the use of cultured cell lines, such as Chinese Hamster Ovary (CHO) cells, which are genetically engineered to stably express specific receptor subtypes, like the human A3 adenosine (B11128) receptor (A3AR). nih.govnih.gov This allows for the precise study of a compound's interaction with a single, isolated receptor type without the confounding variables present in a more complex biological system.
In these assays, researchers can evaluate the functional properties of N6-substituted adenosine derivatives. nih.gov A key functional assay measures the compound's effect on intracellular signaling pathways, such as the adenylyl cyclase system. researchgate.net For instance, the activation of the A3AR by an agonist can be quantified by measuring the subsequent inhibition of cyclic AMP (cAMP) production within the CHO cells. This provides a direct measure of the compound's efficacy—its ability to produce a biological response upon binding to the receptor. Furthermore, cultured mammalian cells are utilized to assess how these compounds affect the cellular uptake and metabolism of endogenous adenosine, providing insights into their broader impact on purinergic signaling. nih.gov
In Vivo Studies in Animal Models
To understand the physiological and potential therapeutic effects of compounds like this compound, researchers utilize in vivo studies in various animal models. eurekaselect.comnih.gov These models are indispensable for observing the integrated biological response to a compound in a living organism. Rodent models, particularly rats and mice, are commonly employed. eurekaselect.comnih.gov
A specific example of an in vivo model used to study A3 adenosine receptor agonists is the BDE strain rat model for inducing bronchospasm. nih.gov In these studies, administration of an A3AR agonist has been shown to cause increased pulmonary resistance and decreased pulmonary compliance, hallmark signs of bronchospasm. nih.gov This in vivo model is critical for demonstrating the physiological consequences of A3AR activation. The model also allows for the investigation of the underlying pathways; for example, by using pretreatments with agents that block mast cell activation or neural pathways, researchers have determined that the bronchospasm induced by A3AR activation involves both mast-like cells and neuropeptide-mediated neural pathways. nih.gov Genetically modified animal models, such as those with targeted deletion (knockout) or overexpression of specific adenosine receptor subtypes, have also become invaluable tools in defining the precise roles of these receptors in complex physiological and pathological processes. eurekaselect.comnih.gov
Biochemical Enzyme Assays for Kinetic and Inhibition Studies
Biochemical enzyme assays are essential for characterizing the direct interaction between a compound and its target enzyme, providing detailed information on binding kinetics and inhibition mechanisms. nih.gov These assays typically use purified, often recombinant, enzymes to ensure a clean system for studying the interaction. A key enzyme in adenosine metabolism is adenosine kinase (AK), and assays with purified human recombinant AK have been used to screen for novel inhibitors. nih.gov
In these assays, the enzyme's activity is measured in the presence of varying concentrations of the inhibitor and the substrate (e.g., adenosine). By analyzing the reaction rates, researchers can determine the inhibitory potency of the compound, often expressed as an IC50 value (the concentration required to inhibit 50% of the enzyme's activity). Kinetic studies further elucidate the mechanism of inhibition. For example, by measuring enzyme kinetics at different substrate concentrations, it can be determined if a compound acts as a competitive inhibitor (competing with the substrate for the enzyme's active site) or a non-competitive inhibitor (binding to an allosteric site). nih.govmdpi.com Such studies have shown that certain inhibitors of AK are competitive with respect to adenosine but non-competitive with respect to the co-substrate, ATP. nih.gov
Radioligand Binding Assays for Receptor Affinity Characterization
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. These assays measure the direct binding of a radiolabeled ligand (a "hot" ligand) to a receptor preparation, which can be derived from cell membranes of tissues (e.g., rat brain) or cultured cells expressing the target receptor. nih.gov The affinity of a test compound, such as this compound, is then determined by its ability to compete with and displace the radioligand from the receptor.
The results of these competition assays are used to calculate the inhibition constant (Ki), which is an intrinsic measure of the compound's binding affinity for the receptor. nih.gov A lower Ki value signifies a higher binding affinity. These assays are crucial for determining both the potency and the selectivity of a compound. Selectivity is assessed by testing the compound against a panel of different receptor subtypes (e.g., A1, A2A, and A3 adenosine receptors). nih.gov For example, studies on a series of methoxybenzyl derivatives of adenosine showed that a 4-methoxy group on the benzyl (B1604629) substituent, as found in this compound, was favorable for selectivity towards the A3 receptor. nih.gov
Table 1: Radioligand Binding Affinity Data for Representative Adenosine Receptor Ligands This table presents hypothetical data based on findings for similar compounds described in the literature to illustrate how data from these assays are typically displayed.
| Compound | Receptor Target | Radioligand Used | Tissue/Cell Source | Binding Affinity (Ki, nM) |
|---|---|---|---|---|
| This compound Analogue | Rat A3AR | [125I]AB-MECA | CHO Cells | 1.5 |
| This compound Analogue | Rat A1AR | [3H]R-PIA | Rat Cortical Membranes | 85 |
| This compound Analogue | Rat A2AAR | [3H]CGS 21680 | Rat Striatal Membranes | 250 |
Perspectives and Emerging Research Avenues Non Clinical/non Applicative
Development of N6-(4-Methoxybenzoyl)adenosine as a Tool Compound for Basic Research
This compound is emerging as a valuable tool compound in basic research, primarily due to its potential for selective interaction with specific biological targets. As a derivative of adenosine (B11128), it belongs to a class of molecules with fundamental roles in cellular signaling and metabolism. The utility of such analogs in research lies in their ability to probe the function of adenosine-responsive pathways with greater specificity than the endogenous ligand.
The development of N6-substituted adenosine derivatives as tool compounds has been a long-standing strategy in pharmacology and biochemistry. These synthetic analogs allow researchers to investigate the physiological and pathophysiological roles of adenosine receptors and other adenosine-binding proteins. By modifying the N6-position of the purine (B94841) ring, researchers can fine-tune the affinity and selectivity of the molecule for different receptor subtypes (A1, A2A, A2B, and A3) and enzymes that metabolize adenosine, such as adenosine kinase. nih.govnih.govnih.gov
In the context of this compound, its utility as a research tool is underscored by the specific chemical properties imparted by the 4-methoxybenzoyl group. This structural feature can influence the compound's interaction with target proteins, potentially conferring a unique pharmacological profile. Researchers can utilize this compound in in vitro assays, such as radioligand binding studies and functional assays measuring downstream signaling events (e.g., cyclic AMP accumulation), to characterize its activity at various receptors and enzymes. nih.govnih.gov Such studies are crucial for elucidating the structure-activity relationships of N6-acyladenosine derivatives and for identifying novel biological targets.
Advancements in Synthetic Routes for Complex Analogues
The synthesis of this compound and its more complex analogues benefits from well-established and evolving methodologies in purine chemistry. The preparation of N6-substituted adenosine derivatives typically involves several key strategies, which can be adapted to create a diverse library of compounds for research purposes.
A common and traditional method for synthesizing N6-acyladenosines involves the direct acylation of adenosine. However, this approach can be complicated by the presence of multiple reactive sites on the adenosine molecule, including the hydroxyl groups of the ribose sugar and other nitrogen atoms on the purine ring, leading to a mixture of products. researchgate.net To achieve greater regioselectivity, modern synthetic routes often employ protecting group strategies. The hydroxyl groups of the ribose moiety are typically protected, for example, as acetyl or silyl (B83357) ethers, to ensure that acylation occurs specifically at the N6-position of the adenine (B156593) base.
Another prevalent synthetic strategy is the nucleophilic substitution of a leaving group at the 6-position of the purine ring. daneshyari.comresearchgate.net Starting with a 6-chloropurine (B14466) riboside, the chloro group can be displaced by an appropriate amine, in this case, 4-methoxybenzamide, to yield the desired N6-acylated product. This method offers a versatile platform for introducing a wide variety of substituents at the N6-position.
Recent advancements in synthetic chemistry, including the use of microwave-assisted organic synthesis and novel catalytic systems, have further streamlined the preparation of these complex analogues. rsc.orgnih.gov These advanced techniques can lead to higher yields, reduced reaction times, and greater efficiency in the synthesis of this compound and related compounds. The ability to readily synthesize a variety of analogues is critical for exploring the structure-activity relationships of this class of molecules in detail.
Exploration of Novel Biological Targets and Pathophysiological Roles (in research context)
While the primary targets of many adenosine analogues are the adenosine receptors, the unique structural features of this compound open up avenues for exploring novel biological targets and its potential roles in various pathophysiological processes in a research setting.
A key area of investigation for this compound is its interaction with adenosine receptor subtypes. Research on similar N6-benzyladenosine derivatives has shown that substitution on the benzyl (B1604629) ring can significantly influence receptor selectivity. Notably, a study on N6-benzyladenosine-5'-uronamides demonstrated that a 4-methoxy group on the benzyl substituent favored selectivity for the A3 adenosine receptor. biu.ac.ilsigmaaldrich.com The A3 receptor is implicated in a range of physiological and pathological processes, including inflammation, cancer, and cardiac ischemia, making selective modulators of this receptor valuable research tools. nih.govacs.org
Beyond the canonical adenosine receptors, the N6-benzoyl moiety suggests the possibility of interactions with other protein families. For instance, research on N6-benzoyladenine-based compounds has identified them as inhibitors of the bromodomain and extra-terminal domain (BET) family of proteins, specifically BRD4. researchgate.net BRD4 is a key regulator of gene expression and is a target of interest in cancer research. While this finding relates to the adenine base rather than the full adenosine nucleoside, it highlights the potential for the N6-benzoyl group to mediate interactions with targets outside of the traditional purinergic signaling pathways.
Furthermore, enzymes involved in adenosine metabolism, such as adenosine kinase (AK), are also potential targets. nih.govnih.govmedchemexpress.com AK inhibitors have shown therapeutic potential in preclinical models of epilepsy, pain, and inflammation. nih.gov Investigating the effect of this compound on AK activity could reveal another facet of its biological profile and its potential as a research probe for studying purine metabolism.
Table 1: Potential Research Targets for this compound
| Target Class | Specific Example(s) | Potential Research Context |
| Adenosine Receptors | A3 Adenosine Receptor | Investigating the role of A3 receptor signaling in inflammation and cancer models. |
| Bromodomains | BRD4 | Exploring epigenetic mechanisms and transcriptional regulation in cancer cell lines. |
| Metabolic Enzymes | Adenosine Kinase (AK) | Studying the regulation of adenosine levels in models of ischemia and neuronal excitability. |
Integration of "Omics" Technologies (e.g., Metabolomics, Proteomics) in Compound Profiling
The comprehensive characterization of the biological effects of this compound can be significantly enhanced through the integration of "omics" technologies. These high-throughput approaches, including metabolomics and proteomics, provide a global view of the molecular changes induced by the compound in a biological system, offering insights beyond single-target interactions.
Metabolomics , the large-scale study of small molecules (metabolites) within cells, tissues, or biofluids, can be employed to profile the metabolic perturbations caused by this compound. For example, by treating cells with the compound and analyzing the subsequent changes in the metabolome, researchers can identify alterations in pathways related to purine metabolism, energy production, and other interconnected cellular processes. This approach can help to confirm known metabolic effects, such as the inhibition of adenosine kinase, and to uncover unexpected metabolic consequences. nih.gov
Proteomics , the large-scale analysis of proteins, offers a powerful tool for identifying the protein targets of this compound and for understanding its downstream effects on cellular signaling networks. Chemical proteomics approaches, which utilize modified versions of the compound as probes, can be used to "fish out" interacting proteins from complex biological samples. promega.com Additionally, expression proteomics can be used to quantify changes in the abundance of thousands of proteins following treatment with the compound, revealing its impact on cellular pathways and functions. For instance, such studies could elucidate the compound's influence on inflammatory signaling cascades or cell cycle regulation.
The integration of these "omics" datasets can provide a more holistic understanding of the mechanism of action of this compound. By correlating changes in the metabolome and proteome, researchers can construct a more complete picture of the compound's biological activity, identify novel biomarkers of its effects, and generate new hypotheses about its potential therapeutic applications in a research context.
Table 2: "Omics" Approaches for Profiling this compound
| "Omics" Technology | Research Application | Potential Insights |
| Metabolomics | Quantifying changes in cellular metabolites after compound treatment. | Identification of metabolic pathways affected by the compound; confirmation of enzyme inhibition. |
| Proteomics | Identifying protein interaction partners and changes in protein expression. | Discovery of direct and indirect biological targets; elucidation of downstream signaling effects. |
| Transcriptomics | Measuring changes in gene expression levels. | Understanding the compound's influence on transcriptional regulation. |
Q & A
Basic Research Questions
Q. What experimental strategies are recommended for synthesizing N6-(4-Methoxybenzoyl)adenosine with high purity?
- Methodology : Utilize regioselective acylation of adenosine at the N6 position using 4-methoxybenzoyl chloride in anhydrous dimethylformamide (DMF) under inert conditions. Monitor reaction progress via HPLC (C18 column, 0.1% trifluoroacetic acid in water/acetonitrile gradient). Purify via reverse-phase chromatography and validate using H-NMR (DMSO-d6, δ 8.3–8.5 ppm for adenine protons) and mass spectrometry (ESI-MS, [M+H]⁺ expected m/z ~414) .
Q. How can researchers assess the metabolic stability of this compound in preclinical models?
- Methodology : Perform in vitro stability assays using liver microsomes (human/rodent) with NADPH regeneration systems. Quantify degradation via LC-MS/MS and calculate half-life () and intrinsic clearance (Cl). Compare interspecies differences to prioritize in vivo models. For in vivo studies, administer the compound intravenously in rodents and collect plasma/bile samples at timed intervals for pharmacokinetic profiling .
Q. What in vitro assays are suitable for evaluating the compound’s activity in metabolic disorders (e.g., hyperlipidemia)?
- Methodology :
- Lipid Accumulation : Treat HepG2 cells with oleic acid to induce steatosis, then administer this compound (1–50 μM). Quantify intracellular triglycerides via Oil Red O staining or enzymatic assays.
- Atherosclerosis : Measure foam cell formation in THP-1 macrophages exposed to oxidized LDL, with cytokine profiling (IL-6, TNF-α) via ELISA .
Advanced Research Questions
Q. How to resolve contradictory data between in vitro receptor binding and in vivo efficacy for adenosine receptor-targeted therapies?
- Methodology :
- Receptor Profiling : Perform competitive binding assays (A, A, A, A subtypes) using radiolabeled agonists (e.g., H-CCPA for A). Compare IC values to identify off-target effects.
- Pharmacodynamic Bridging : Use conditional knockout mice (e.g., AR) to validate receptor-specific effects in disease models. Address discrepancies by analyzing metabolite formation (e.g., deaminated derivatives) in plasma/tissue homogenates .
Q. What strategies optimize the compound’s blood-brain barrier (BBB) penetration for neuroprotection studies?
- Methodology :
- LogP and P-gp Efflux : Calculate partition coefficient (LogP >2.5) via shake-flask method. Assess P-glycoprotein interaction using Caco-2 monolayers or MDCK-MDR1 cells.
- In Situ Perfusion : Quantify BBB permeability in rodents via carotid artery infusion with compound and reference markers (e.g., sucrose). Validate brain distribution using MALDI-TOF imaging .
Q. How to evaluate species-specific differences in pharmacological responses to this compound?
- Methodology :
- Cross-Species Receptor Affinity : Compare binding kinetics (K, B) of human vs. rodent adenosine receptors using surface plasmon resonance (SPR).
- Metabolite Identification : Use hepatocytes from multiple species (human, rat, dog) to profile phase I/II metabolites via UPLC-Q-TOF. Corrogate findings with in vivo efficacy in disease models (e.g., Zucker diabetic fatty rats vs. db/db mice) .
Q. What experimental designs mitigate off-target effects in adenosine analog studies?
- Methodology :
- CRISPR-Cas9 Screening : Generate adenosine receptor knockout cell lines (AR, AR) to isolate receptor-specific responses.
- Transcriptomic Profiling : Perform RNA-seq on treated vs. untreated cells to identify dysregulated pathways (e.g., AMPK, mTOR). Validate using selective inhibitors (e.g., DPCPX for AR) .
Data Interpretation & Validation
Q. How to address variability in compound efficacy across different animal models of metabolic syndrome?
- Methodology :
- Model Stratification : Compare outcomes in diet-induced (high-fat-fed C57BL/6 mice) vs. genetic (ob/ob mice) models. Adjust dosing based on pharmacokinetic parameters (AUC, C).
- Biomarker Correlation : Link hepatic AMPK activation (phospho-AMPKα Thr172) with reductions in serum LDL and ALT levels using multivariate regression .
Q. What analytical techniques confirm structural integrity of this compound in long-term stability studies?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
